Product packaging for 1,4,5,8-Tetrachloroanthraquinone(Cat. No.:CAS No. 81-58-3)

1,4,5,8-Tetrachloroanthraquinone

Cat. No.: B125659
CAS No.: 81-58-3
M. Wt: 346 g/mol
InChI Key: DUJPMUKIEFLXRE-UHFFFAOYSA-N
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Description

1,4,5,8-Tetrachloroanthraquinone, also known as this compound, is a useful research compound. Its molecular formula is C14H4Cl4O2 and its molecular weight is 346 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 513487. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H4Cl4O2 B125659 1,4,5,8-Tetrachloroanthraquinone CAS No. 81-58-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,4,5,8-tetrachloroanthracene-9,10-dione
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InChI

InChI=1S/C14H4Cl4O2/c15-5-1-2-6(16)10-9(5)13(19)11-7(17)3-4-8(18)12(11)14(10)20/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUJPMUKIEFLXRE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C(=C1Cl)C(=O)C3=C(C=CC(=C3C2=O)Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H4Cl4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID5058850
Record name 9,10-Anthracenedione, 1,4,5,8-tetrachloro-
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Molecular Weight

346.0 g/mol
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CAS No.

81-58-3
Record name 1,4,5,8-Tetrachloro-9,10-anthracenedione
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Record name 1,4,5,8-Tetrachloroanthraquinone
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Position Within the Anthraquinone Class for Scientific Inquiry

1,4,5,8-Tetrachloroanthraquinone belongs to the class of halogenated anthraquinones, a subgroup of the larger anthraquinone (B42736) family. cymitquimica.com Anthraquinones are characterized by a tricyclic aromatic structure of anthracene (B1667546) with two ketone groups at positions 9 and 10. The defining feature of this compound is the substitution of hydrogen atoms with chlorine atoms at the 1, 4, 5, and 8 positions of the anthraquinone core. This specific substitution pattern profoundly influences its chemical reactivity and physical properties, making it a subject of distinct scientific inquiry.

Historical Context of Research and Emerging Areas

Historically, research on 1,4,5,8-tetrachloroanthraquinone has been closely tied to the dye and pigment industry. chembk.comzehaochem.com Its derivatives have been investigated for their potential as high-performance colorants. However, the trajectory of research has evolved significantly, moving into more advanced and specialized areas of chemical science.

A significant area of emerging research lies in the synthesis of novel organic materials. For instance, it serves as an intermediate in the preparation of trianthrimides, which are being explored as potential high-performance pigments. chemicalbook.comtheclinivex.com Another promising avenue is in the field of medicinal chemistry. Researchers have used this compound to synthesize γ-aminobutyric acid analogs, which are being investigated as potent inhibitors of the enzyme GABA-AT (γ-aminobutyrate aminotransferase). chemicalbook.comtheclinivex.com

Furthermore, patent literature reveals its use as a starting material for the synthesis of anti-tumor compounds. google.com These compounds are designed with multiple active sites to inhibit cancer cell growth through various mechanisms, including DNA intercalation and enzyme inhibition. google.com This demonstrates a clear shift from traditional applications to cutting-edge biomedical research.

Significance As a Foundational Motif in Contemporary Chemical Investigations

The true significance of 1,4,5,8-tetrachloroanthraquinone in modern chemistry lies in its role as a foundational motif. Its rigid, planar structure and predictable reactivity make it an ideal scaffold upon which to build complex molecular architectures. The four chlorine atoms act as versatile handles, allowing for the strategic introduction of various functional groups through nucleophilic substitution reactions.

This modularity is a key advantage for chemists. By carefully selecting the nucleophiles, researchers can systematically modify the properties of the resulting molecules. This has led to the development of a diverse range of compounds derived from this compound, including those with applications in materials science and medicinal chemistry. For example, the synthesis of 1,4,5,8-tetrakis-substituted anthraquinones with various alkylaminoalkyl and hydroxyalkylaminoalkyl side chains has been explored for their potential as anti-tumor agents. google.com

Chemical and Physical Properties of this compound

PropertyValue
Molecular FormulaC₁₄H₄Cl₄O₂ chembk.comnih.govfishersci.ca
Molecular Weight345.99 g/mol chembk.comnih.gov
AppearancePale yellow to light yellow solid chembk.com
Melting Point342 °C (lit.) chembk.comchemicalbook.com
Boiling Point510.7 ± 50.0 °C (Predicted) chembk.com
Density1.672 ± 0.06 g/cm³ (Predicted) chembk.com
CAS Number81-58-3 chemicalbook.comfishersci.cacitychemical.com

Synthetic Pathways and Derivative Chemistry of this compound

A detailed exploration of the synthetic methodologies and complex derivative chemistry focusing on the versatile scaffold, this compound.

Computational Chemistry and Theoretical Modeling of 1,4,5,8 Tetrachloroanthraquinone Systems

Quantum Chemical Calculations

Quantum chemical calculations, rooted in the fundamental principles of quantum mechanics, are employed to determine the electronic structure and energy of molecules. These methods provide a foundational understanding of a molecule's intrinsic properties.

Density Functional Theory (DFT) has become a primary method in computational chemistry for studying the electronic structure of molecules. nih.govchemicalbook.com It offers a balance between accuracy and computational cost, making it suitable for medium to large-sized molecules like 1,4,5,8-tetrachloroanthraquinone. nih.gov DFT calculations are based on the principle that the total energy of a system is a functional of the electron density. nih.gov

In the context of this compound, DFT can be used to predict a variety of electronic properties. Key parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO-LUMO energy gap is a critical indicator of the molecule's chemical reactivity, kinetic stability, and optical properties. A smaller gap generally implies higher reactivity.

Other predictable properties include the ionization potential, electron affinity, electronegativity, and global hardness. These descriptors help in understanding the molecule's ability to donate or accept electrons, which is fundamental to its reactivity. For instance, the significant electron-withdrawing effect of the four chlorine atoms and the two carbonyl groups on the anthraquinone (B42736) core would be expected to result in a low-lying LUMO, making this compound a good electron acceptor. DFT studies on analogous anthraquinone derivatives have been used to explore their potential as cathode materials in batteries, highlighting the utility of these calculations.

Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound

ParameterCalculated Value (eV)Description
EHOMO-7.50Energy of the Highest Occupied Molecular Orbital
ELUMO-3.20Energy of the Lowest Unoccupied Molecular Orbital
HOMO-LUMO Gap (ΔE)4.30Indicator of chemical stability and reactivity
Ionization Potential (I)7.50Energy required to remove an electron
Electron Affinity (A)3.20Energy released upon gaining an electron
Electronegativity (χ)5.35Ability to attract electrons
Global Hardness (η)2.15Resistance to change in electron distribution

Understanding the mechanism of a chemical reaction involves mapping the potential energy surface that connects reactants to products. Computational methods are invaluable for elucidating reaction pathways and identifying the high-energy transition states that govern reaction rates. nih.gov

For this compound, this type of analysis could be applied to several processes. For example, in the synthesis of its derivatives, such as the substitution of the chlorine atoms with amino groups to create anti-tumor compounds, theoretical calculations can model the reaction mechanism. google.com By calculating the energy profile of the proposed pathway, researchers can identify the most likely mechanism, determine the activation energy, and understand the role of catalysts, such as copper salts, in facilitating the reaction. google.com

Transition state analysis involves locating the saddle point on the potential energy surface corresponding to the highest energy barrier of the reaction. The geometry and vibrational frequencies of this transition state structure provide crucial information about the bond-breaking and bond-forming processes. This knowledge is essential for optimizing reaction conditions to improve yield and selectivity or for designing more efficient synthetic routes.

Molecular Docking and Ligand-Receptor Interaction Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor), which is typically a protein or other biomacromolecule. researchgate.net This method is a cornerstone of structure-based drug design. nih.gov

Given that derivatives of this compound have shown potential as anti-tumor agents, molecular docking could be a key tool to investigate their mechanism of action. google.com For instance, many anthraquinone-based drugs, like Mitoxantrone, function by intercalating into DNA and inhibiting topoisomerase II enzymes. google.com A molecular docking study could simulate the binding of this compound and its derivatives within the DNA-topoisomerase complex. Such simulations would reveal the specific interactions, such as hydrogen bonds, van der Waals forces, and electrostatic interactions, that stabilize the complex. Studies on related 1,4-naphthoquinone (B94277) derivatives have successfully used molecular docking to identify potential inhibitors of enzymes like Polo-like kinase 1 (Plk1), a target in cancer therapy. researchgate.net

Beyond predicting the binding pose, molecular docking programs use scoring functions to estimate the binding affinity (i.e., the strength of the interaction) between the ligand and the receptor. nih.gov These scores, often expressed in energy units (e.g., kcal/mol), help to rank different compounds and prioritize them for experimental testing. A lower binding energy score generally suggests a more favorable interaction.

The predicted binding mode provides a detailed 3D visualization of the ligand within the receptor's active site. This allows researchers to identify the key amino acid residues involved in the interaction. This information is invaluable for structure-activity relationship (SAR) studies, where the goal is to understand how chemical modifications to the ligand affect its binding and biological activity. For example, a docking study might reveal that a specific chlorine atom on the anthraquinone ring is involved in a crucial hydrophobic interaction, guiding chemists to retain or modify that position to enhance potency.

Table 2: Hypothetical Molecular Docking Results of this compound against Topoisomerase II

ParameterValue/Description
Binding Affinity (kcal/mol)-8.5
Predicted Binding ModeIntercalation between DNA base pairs at the enzyme cleavage site
Key Interacting ResiduesArg487, Asp549, Gly756
Types of InteractionsHydrophobic interactions with DNA bases, Halogen bonding with protein residues

Quantitative Structure-Activity Relationship (QSAR) Model Development

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. mdpi.com The fundamental principle of QSAR is that the activity of a molecule is a direct function of its structural, physical, and chemical properties. bio-hpc.eu

To develop a QSAR model for this compound and its analogues, a dataset of structurally related compounds with experimentally measured biological activity (e.g., anti-cancer IC50 values) is required. mdpi.com For each compound in the series, a set of numerical parameters, known as molecular descriptors, are calculated. These descriptors can encode various aspects of the molecule, including:

Topological descriptors: Based on the 2D graph of the molecule.

Geometrical descriptors: Related to the 3D structure of the molecule.

Electronic descriptors: Such as those derived from quantum chemical calculations (e.g., HOMO/LUMO energies, dipole moment).

Physicochemical descriptors: Like logP (lipophilicity) and molar refractivity.

Using statistical techniques like Multiple Linear Regression (MLR) or Partial Least Squares (PLS), a mathematical equation is derived that correlates the descriptors with the biological activity. nih.gov

Once a QSAR model is developed and rigorously validated, its primary use is to predict the biological activity of new, untested compounds. bio-hpc.eu For a series of anthraquinone derivatives, a validated QSAR model could screen a virtual library of potential new structures, predicting their activity before they are synthesized. This predictive capability significantly accelerates the drug discovery process by focusing laboratory efforts on the most promising candidates. mdpi.com

The QSAR equation itself provides valuable insights into the factors that govern biological activity. For example, a QSAR model for halogenated pollutants has shown the importance of features like the presence of aromatic hydroxyl groups or molecular length in determining their interaction with transport proteins. nih.gov For anthraquinones, a model might reveal that higher lipophilicity and a specific charge distribution on the quinone ring are critical for activity. This information guides medicinal chemists in designing more potent and selective compounds.

Table 3: Example of a Hypothetical QSAR Model for Anti-Cancer Activity of Anthraquinone Derivatives

Model ComponentValue/Description
Dependent Variablelog(1/IC50)
QSAR Equationlog(1/IC50) = 0.45 * LogP - 0.92 * ELUMO + 1.20 * (Indicator_Var) + 2.5
Statistical ValidationR² = 0.88, Q² = 0.75
InterpretationActivity increases with lipophilicity (LogP) and an indicator variable (e.g., presence of a specific substituent), and decreases with higher LUMO energy.

Advanced Spectroscopic and Crystallographic Characterization of 1,4,5,8 Tetrachloroanthraquinone and Its Derivatives

X-ray Crystallography for Precise Structural Elucidation

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique offers unparalleled insight into molecular geometry, including bond lengths, bond angles, and the spatial organization of molecules within the crystal lattice.

Single-Crystal X-ray Diffraction Applications

Single-crystal X-ray diffraction (SC-XRD) provides the most accurate and unambiguous determination of a molecule's structure. researchgate.net By irradiating a single, well-ordered crystal with an X-ray beam, a unique diffraction pattern is generated. Analysis of this pattern allows for the calculation of the electron density distribution within the crystal, revealing the exact position of each atom. For 1,4,5,8-tetrachloroanthraquinone, this analysis would yield precise measurements of the carbon-carbon, carbon-oxygen, and carbon-chlorine bond lengths, as well as the bond angles that define the geometry of the anthraquinone (B42736) core and its substituents. The planarity of the fused ring system and any distortions caused by the bulky chlorine atoms would be accurately quantified. nih.gov

Fictional Data Table: Representative Single-Crystal XRD Data for an Anthraquinone Derivative

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)8.542
b (Å)6.123
c (Å)14.987
β (°)98.54
Volume (ų)774.3
Z2
C=O bond length (Å)1.22
C-Cl bond length (Å)1.74

Note: This table is a fictional representation to illustrate the type of data obtained from a single-crystal XRD experiment, as specific data for this compound is not publicly available.

Powder X-ray Diffraction Analyses

Powder X-ray diffraction (PXRD) is a rapid analytical technique used primarily for the phase identification of a crystalline material. nih.gov Instead of a single crystal, a finely ground powder containing numerous randomly oriented microcrystals is analyzed. The resulting diffractogram, a plot of intensity versus diffraction angle (2θ), serves as a unique "fingerprint" for a specific crystalline solid. For this compound, PXRD would be used to confirm the purity of a bulk sample and to determine its unit cell dimensions, which can then be compared to data obtained from single-crystal analysis.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is a powerful tool for elucidating the structure of molecules in solution. It provides detailed information about the chemical environment of specific nuclei, such as hydrogen (¹H) and carbon (¹³C).

Due to the high degree of symmetry in this compound (D₂h point group), all four aromatic protons are chemically equivalent. Consequently, the ¹H NMR spectrum is expected to show a single sharp signal (a singlet). The chemical shift (δ) of this signal would be in the downfield region, typically between 7.0 and 8.5 ppm, characteristic of aromatic protons that are deshielded by the ring current effect. The presence of electron-withdrawing chlorine atoms would further shift this signal downfield.

Similarly, the ¹³C NMR spectrum would be simplified by the molecule's symmetry. It would display distinct signals for the different types of carbon atoms: the carbonyl carbons, the carbons bonded to chlorine, the carbons bonded to hydrogen, and the carbons at the ring junctions. Carbonyl carbons in anthraquinone systems typically resonate at highly deshielded values, often above 180 ppm. nih.gov Carbons attached to electronegative halogens also show downfield shifts. mdpi.com

Fictional Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) in ppm

NucleusPredicted Chemical Shift (ppm)Multiplicity
¹H~8.0Singlet
¹³C~182C=O
¹³C~138C-Cl
¹³C~135C-H
¹³C~132C-C (junction)

Mass Spectrometry (MS) for Molecular Identity and Fragmentation Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound with high precision and to deduce its structure by analyzing its fragmentation pattern. mdpi.com

For this compound (C₁₄H₄Cl₄O₂), the molecular ion peak [M]⁺• would be observed at an m/z corresponding to its monoisotopic mass of 343.8965 Da. researchgate.net A characteristic feature would be the isotopic pattern caused by the presence of four chlorine atoms. Chlorine has two stable isotopes, ³⁵Cl (75.8% abundance) and ³⁷Cl (24.2% abundance). This results in a distinctive cluster of peaks for the molecular ion ([M]⁺•, [M+2]⁺•, [M+4]⁺•, [M+6]⁺•, [M+8]⁺•) with predictable relative intensities, confirming the presence of four chlorine atoms.

Under electron ionization (EI), the molecular ion would undergo fragmentation. Common fragmentation pathways for anthraquinones include the successive loss of neutral carbon monoxide (CO) molecules (m/z = 28). msu.edu For this compound, fragmentation would also likely involve the loss of chlorine radicals (Cl•) or hydrogen chloride (HCl), leading to a series of fragment ions that can be used to piece together the molecular structure. mdpi.com

Fictional Data Table: Plausible Mass Spectrometry Fragmentation

m/z (Fragment Ion)Plausible Identity / Loss from Parent Ion
344[M]⁺• (with all ³⁵Cl)
316[M-CO]⁺•
309[M-Cl]⁺
288[M-2CO]⁺•
281[M-CO-Cl]⁺
253[M-2CO-Cl]⁺

Note: This table illustrates plausible fragmentation pathways. The m/z values are nominal and based on the most abundant isotopes.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transition Studies

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, providing information about the electronic transitions within a molecule. nih.gov The anthraquinone core is a chromophore, a part of a molecule responsible for its color.

The UV-Vis spectrum of this compound is expected to exhibit multiple absorption bands characteristic of the anthraquinone system. These typically include intense bands in the UV region (220-350 nm) corresponding to π→π* transitions within the conjugated aromatic system. fdbio-rptu.de A weaker, longer-wavelength absorption band, often extending into the visible region (around 400 nm), is attributed to the n→π* transition involving the non-bonding electrons of the carbonyl oxygen atoms. fdbio-rptu.de The position and intensity of these absorption maxima (λ_max) are influenced by substituents and the solvent used. The four electron-withdrawing chloro-substituents are expected to cause a bathochromic (red) shift in the absorption bands compared to the parent anthraquinone molecule.

Fictional Data Table: Representative UV-Vis Absorption Maxima for a Chlorinated Anthraquinone

Solventλ_max (nm) for π→πλ_max (nm) for n→π
Ethanol255, 280, 340410
Chloroform258, 283, 345415

Note: This table provides representative values to illustrate the expected spectral features, as specific experimental data for this compound is not available in the cited literature.

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting

Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques used to obtain a unique "vibrational fingerprint" of a molecule. These methods probe the vibrational modes of a molecule, which are determined by its specific structure, bond types, and symmetry. For this compound, the vibrational spectra are dominated by the characteristics of the anthraquinone core, the carbonyl groups, and the carbon-chlorine bonds.

In IR spectroscopy, the absorption of infrared radiation is measured as a function of frequency, corresponding to the vibrational transitions of the molecule. Raman spectroscopy, on the other hand, involves the inelastic scattering of monochromatic light, usually from a laser. While some vibrational modes can be active in both IR and Raman, the selection rules are different, making the two techniques complementary. For a centrosymmetric molecule like this compound, the rule of mutual exclusion would apply if it had a center of inversion, meaning that vibrations that are Raman active would be IR inactive, and vice versa.

The key vibrational modes for this compound can be assigned to specific molecular motions. The stretching vibrations of the C=O groups are expected to produce strong bands in the IR spectrum, typically in the region of 1650-1700 cm⁻¹. The exact position of these bands can be influenced by the electron-withdrawing effect of the chlorine atoms. The aromatic C=C stretching vibrations of the anthraquinone ring system would appear in the 1400-1600 cm⁻¹ region. The C-Cl stretching vibrations are expected at lower frequencies, generally in the 600-800 cm⁻¹ range.

Raman spectroscopy is particularly sensitive to the vibrations of the non-polar parts of the molecule. nih.gov Therefore, the symmetric vibrations of the aromatic rings and the C-Cl bonds are expected to give rise to strong Raman signals. The combination of IR and Raman data provides a comprehensive vibrational profile of this compound, which is invaluable for its identification and for studying its interactions with other molecules or surfaces. nih.govunige.ch

Table 1: Expected Vibrational Modes for this compound

Vibrational ModeExpected Wavenumber Range (cm⁻¹)Primary Spectroscopic Activity
C=O Stretching1650 - 1700Strong in IR
Aromatic C=C Stretching1400 - 1600IR and Raman active
C-H Bending (Aromatic)1000 - 1300IR active
C-Cl Stretching600 - 800IR and Raman active
Ring Deformation400 - 600Raman active

Advanced Chromatographic Techniques for Separation Science and Purity Assessment

Chromatographic techniques are essential for the separation, identification, and purity assessment of chemical compounds. For this compound and its derivatives, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most relevant methods.

High-Performance Liquid Chromatography (HPLC) Method Development

HPLC is a cornerstone technique for the analysis of non-volatile and thermally sensitive compounds like this compound. The development of a robust HPLC method is crucial for determining its purity and for quantifying it in various matrices.

A typical HPLC method for an anthraquinone derivative would employ a reverse-phase column, such as a C18 column. sielc.commdpi.com The separation is based on the partitioning of the analyte between a non-polar stationary phase and a polar mobile phase. The mobile phase often consists of a mixture of acetonitrile (B52724) or methanol (B129727) and water, with a small amount of an acid like formic acid or phosphoric acid to improve peak shape and resolution. sielc.comnih.gov

Method development involves optimizing several parameters to achieve the desired separation. europa.eu This includes the choice of the stationary phase, the composition and gradient of the mobile phase, the flow rate, and the column temperature. Detection is commonly performed using a photodiode array (PDA) detector, which can provide spectral information across a range of wavelengths, aiding in peak identification and purity assessment. mdpi.com For this compound, the chromophoric anthraquinone system allows for sensitive UV-Vis detection.

Table 2: Illustrative HPLC Method Parameters for this compound Analysis

ParameterConditionRationale
Column Reverse-Phase C18, 150 x 4.6 mm, 5 µmGood retention and separation of non-polar compounds.
Mobile Phase A: 0.1% Formic Acid in WaterB: AcetonitrileProvides good peak shape and resolution.
Gradient 60% B to 95% B over 15 minutesTo elute compounds with a range of polarities.
Flow Rate 1.0 mL/minStandard flow for analytical separations.
Column Temp. 30 °CFor reproducible retention times.
Detection PDA at 254 nm and 280 nmWavelengths where anthraquinones typically absorb.
Injection Vol. 10 µLStandard injection volume.

The validation of the developed HPLC method would be performed according to ICH guidelines, assessing parameters such as specificity, linearity, accuracy, precision, and robustness to ensure the reliability of the results. mdpi.com

Gas Chromatography-Mass Spectrometry (GC-MS) with Chemical Derivatization Strategies

GC-MS is a powerful technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. However, direct GC-MS analysis of this compound is challenging due to its high melting point (342 °C) and low volatility. fishersci.cachemicalbook.comcolostate.edu Therefore, chemical derivatization is often a necessary step to convert the analyte into a more volatile and thermally stable form. jfda-online.comgcms.cz

Derivatization aims to modify the functional groups of the analyte to enhance its chromatographic properties. researchgate.net For compounds containing active hydrogens, such as alcohols, amines, or carboxylic acids, silylation is a common derivatization technique. sigmaaldrich.com While this compound does not possess active hydrogens, derivatization strategies could potentially target the carbonyl groups. However, this is less common and more challenging. An alternative approach could involve reductive derivatization to convert the quinone to a more volatile hydroquinone (B1673460) derivative, which could then be silylated.

The choice of derivatization reagent and reaction conditions must be carefully optimized to ensure a complete and reproducible reaction. nih.gov Common silylating agents include N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).

Once derivatized, the sample is injected into the GC, where the components are separated based on their boiling points and interaction with the stationary phase. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern that can be used for structural elucidation and confirmation of the analyte's identity. ub.edu

Table 3: Potential GC-MS Analysis Strategy for this compound

StepDescriptionDetails
1. Derivatization Reductive silylationReduction of carbonyl groups followed by reaction with a silylating agent (e.g., BSTFA) to increase volatility.
2. GC Separation Capillary GCColumn: DB-5ms or equivalent (non-polar).Temperature Program: e.g., 100 °C to 300 °C at 10 °C/min.
3. Ionization Electron Ionization (EI)Standard ionization technique at 70 eV to generate reproducible fragmentation patterns.
4. Mass Analysis Quadrupole AnalyzerScanning a mass range (e.g., m/z 50-600) to obtain the full mass spectrum.

The development of a GC-MS method with derivatization requires careful optimization and validation to ensure its accuracy and reliability for the analysis of this compound and its derivatives.

Research on Biological Activities and Mechanistic Toxicology of 1,4,5,8 Tetrachloroanthraquinone Analogs

Anticancer Potential and Underlying Molecular Mechanisms

Analogs of 1,4,5,8-tetrachloroanthraquinone have demonstrated significant potential as anticancer agents. Their efficacy is attributed to several molecular mechanisms, including the ability to interact with DNA, induce programmed cell death, and work in concert with existing cancer therapies.

DNA Intercalation and Topoisomerase II Inhibition

A fundamental mechanism by which many anthraquinone (B42736) derivatives exert their anticancer effects is through the disruption of DNA replication and transcription. This is often achieved by two interrelated processes: DNA intercalation and the inhibition of topoisomerase II. researchgate.netnih.govbiomedpharmajournal.org DNA intercalators are molecules that can insert themselves between the base pairs of the DNA double helix. nih.gov This insertion can alter the structure of DNA, affecting processes like replication and transcription. nih.gov

Topoisomerase II is a vital enzyme that manages the topological state of DNA during replication, transcription, and chromosome segregation. nih.govbiorxiv.org It functions by creating transient double-strand breaks in the DNA, allowing another DNA segment to pass through, and then resealing the breaks. nih.govbiorxiv.org Certain compounds, known as topoisomerase II poisons, can trap the enzyme in its cleavage complex with DNA, preventing the resealing of the DNA strands. biorxiv.org This leads to the accumulation of DNA double-strand breaks, which can trigger cell cycle arrest and apoptosis. nih.govbiorxiv.org

Anthracycline antibiotics, which share a core anthraquinone structure, are well-known topoisomerase II inhibitors. nih.gov Mitoxantrone, a synthetic anthraquinone derivative, also functions as a topoisomerase II inhibitor by intercalating into DNA. biomedpharmajournal.org The planar aromatic region of these molecules is a key pharmacophoric feature that facilitates their insertion into the DNA helix. researchgate.net For amiloride (B1667095) analogs, the ability to adopt a planar, cyclized conformation was found to be crucial for both DNA intercalation and topoisomerase II inhibition. nih.gov Research on novel phthalazine (B143731) derivatives has also highlighted their potential as dual DNA intercalators and topoisomerase II inhibitors. researchgate.net

Mechanisms of Apoptosis Induction

Apoptosis, or programmed cell death, is a critical process for removing damaged or unwanted cells, and its induction is a key strategy in cancer therapy. nih.gov Analogs of this compound have been shown to trigger apoptosis in cancer cells through various mechanisms.

One related compound, tetrachloro-1,4-benzoquinone (TCBQ), a metabolite of pentachlorophenol, has been demonstrated to induce apoptosis in a concentration-dependent manner in mouse embryonic stem cells and human breast cancer cells. nih.govnih.gov The induction of apoptosis by TCBQ can be linked to the generation of oxidative stress. nih.gov In some cancer cell lines, TCBQ was found to reduce intracellular reactive oxygen species (ROS), leading to apoptosis, while in others, it promoted ROS production. nih.gov

Studies on tetrahydroquinolinone derivatives, which also represent a class of compounds with anticancer properties, have shown that they can induce apoptosis by causing cell cycle arrest, particularly at the G2/M phase. nih.gov This arrest can lead to apoptotic cell death through both intrinsic and extrinsic pathways. nih.gov For instance, the fluoroquinolone ciprofloxacin (B1669076) has been shown to activate apoptosis in various cancer cell lines by increasing the pro-apoptotic BAX protein and enhancing p53 expression and caspase activation. nih.gov Similarly, levofloxacin (B1675101) induces apoptosis via a caspase-dependent pathway and mitochondrial dysfunction. nih.gov

Investigations into Synergistic Effects with Established Chemotherapeutic Agents

The combination of novel compounds with established chemotherapeutic drugs is a promising strategy to enhance therapeutic efficacy and overcome drug resistance. nih.govresearchgate.net The synergistic use of natural compounds and conventional anticancer drugs can lead to enhanced cytotoxic effects, sensitization of cancer cells, and reversal of chemoresistance. researchgate.net

Herbal medicines and their constituent compounds have been studied in combination with various chemotherapies like cisplatin (B142131), docetaxel, and doxorubicin, showing synergistic effects on cytotoxicity and apoptosis. nih.gov For example, a combination of the herbal formula Bojungikgi-tang and cisplatin was found to increase cisplatin-induced apoptosis in cervical and lung cancer cells. nih.gov Similarly, the herbal medicine Jinfukang, when combined with cisplatin, inhibited cell proliferation and increased apoptosis in lung cancer cells. nih.gov The herbal formula Aneustat, in combination with docetaxel, enhanced the anticancer effect in prostate cancer cells by reducing cell proliferation and migration. nih.gov

While direct studies on the synergistic effects of this compound analogs are not extensively detailed in the provided search results, a patent for anti-tumor compounds derived from this compound mentions that some of these new compounds exhibited a greater degree of synergism with other anticancer drugs like docetaxel, gemcitabine, and topotecan (B1662842) than the established drug mitoxantrone. google.com This suggests that analogs of this compound could potentially be used in combination therapies to improve treatment outcomes for various cancers. nih.govresearchgate.net

In vitro Cytotoxicity Profiling and Assays (e.g., MTT Assay)

The evaluation of the cytotoxic potential of new compounds is a crucial first step in cancer drug discovery. semanticscholar.org In vitro cytotoxicity assays, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, are widely used for this purpose. semanticscholar.orgcore.ac.uklodz.plnih.gov The MTT assay is a colorimetric method that measures the metabolic activity of cells, which is proportional to the number of viable cells. semanticscholar.orglodz.pl A decrease in metabolic activity, and thus a reduction in the colored formazan (B1609692) product, indicates cytotoxicity. semanticscholar.org

Studies on various quinone derivatives have utilized the MTT assay to determine their cytotoxic effects on different cancer cell lines. nih.govnih.gov For example, certain plastoquinone (B1678516) analogs were found to have potent inhibitory activity against cancer cell lines, with chlorinated analogs being particularly effective. nih.gov One such analog, AQ-12, demonstrated significant cytotoxicity against HCT-116 colorectal cancer cells and MCF-7 breast cancer cells, with IC50 values of 5.11 ± 2.14 μM and 6.06 ± 3.09 μM, respectively, which were more potent than the reference drug cisplatin. nih.gov

A patent for compounds derived from this compound describes cytotoxicity assays where several of the synthesized compounds were found to be more active than mitoxantrone. google.com For instance, 1,4,5,8-Tetrakis-[2-(2-aminoethyl)amino]anthraquinone (T-4) showed 100% cell kill at very low concentrations in a 70-well plate assay. google.com

Table 1: In vitro Cytotoxicity of Selected Quinone Analogs

CompoundCancer Cell LineAssayIC50 / ActivityReference
AQ-12 (Plastoquinone Analog)HCT-116 (Colorectal)MTT5.11 ± 2.14 μM nih.gov
AQ-12 (Plastoquinone Analog)MCF-7 (Breast)MTT6.06 ± 3.09 μM nih.gov
Cisplatin (Reference)HCT-116 (Colorectal)MTT23.68 ± 6.81 μM nih.gov
Cisplatin (Reference)MCF-7 (Breast)MTT19.67 ± 5.94 μM nih.gov
1,4,5,8-Tetrakis-[2-(2-aminoethyl)amino]anthraquinone (T-4)Not specifiedCytotoxicity Assay100% cell kill at 5, 1:4 dilutions google.com

Preclinical In vivo Efficacy Studies

Following promising in vitro results, preclinical in vivo studies are essential to evaluate the efficacy of potential anticancer compounds in a whole-organism setting. A patent related to this compound derivatives reports the testing of active compounds in animal models. google.com Specifically, the patent mentions the use of a rat breast cancer model and various mouse models, including the B-16 mouse model, to assess the in vivo anticancer activity of newly synthesized 1,4,5,8-tetrakis-hydroxyalkylaminoalkylamino and 1,4,5,8-tetrakis-aminoalkylaminoanthraquinones. google.com The patent claims that many of these compounds demonstrated anti-cancer activity in these models. google.com

Antimicrobial and Antifungal Activity Investigations

In addition to their anticancer properties, anthraquinone derivatives and related compounds have been investigated for their antimicrobial and antifungal activities. nih.govnih.gov Natural and synthetic 1,4-quinone derivatives have shown a broad spectrum of biological activities, including antibacterial and antifungal effects. nih.gov

A study screening fifty-two natural and synthetic compounds identified the anthraquinone class as inhibitors of Mycobacterium tuberculosis. frontiersin.org Damnacanthal, a natural anthraquinone, showed a minimum inhibitory concentration (MIC) of 49.22 μg/mL against M. tuberculosis. frontiersin.org This activity was likely linked to its aldehyde functional group. frontiersin.org Other research has pointed to the antibacterial activity of prenylated flavonoids against a wide range of bacteria, including M. tuberculosis. frontiersin.org

Similarly, 1,4-naphthoquinone (B94277) derivatives have been synthesized and evaluated as potential antibacterial agents. nih.gov Several of these compounds displayed significant antimicrobial activity, particularly against the Gram-positive bacterium Staphylococcus aureus. nih.gov Some also showed moderate activity against Gram-negative bacteria like Pseudomonas aeruginosa and Salmonella bongori. nih.gov The mechanism of action for some of these compounds was linked to the generation of reactive oxygen species (ROS). nih.gov

Fungal-derived anthraquinones and their analogs have also been reported to possess strong antibiotic and antifungal activity. nih.gov For example, 1,2,4-triazole (B32235) derivatives, which are a different class of compounds, are known for their use as antifungal agents, with some showing significant activity compared to standard drugs like fluconazole. ujmm.org.ua

Endocrine Disrupting Activities and Estrogenic Potency Studies of this compound Analogs

The endocrine-disrupting potential of anthraquinone derivatives, particularly their ability to interact with the estrogen receptor, has been a subject of scientific investigation. While direct experimental data on this compound is limited in the public domain, studies on its analogs, primarily hydroxylated anthraquinones, provide significant insights into the potential for this class of compounds to exhibit estrogenic activity.

Elucidation of Ligand-Estrogen Receptor Interactions

Molecular docking studies have been instrumental in elucidating the interactions between anthraquinone derivatives and the estrogen receptor α (ERα), a key protein in the endocrine system. nih.gov These in-silico investigations have revealed that the binding of anthraquinones to the ERα is primarily governed by a combination of hydrogen bonding, hydrophobic interactions, and π-π stacking interactions. nih.gov

For hydroxylated anthraquinones, the hydroxyl groups play a critical role in forming hydrogen bonds with key amino acid residues within the ligand-binding pocket of the ERα. nih.gov This interaction is a crucial determinant of the estrogenic potential of these compounds. The planar aromatic structure of the anthraquinone core facilitates π-π stacking interactions with aromatic residues in the receptor, further stabilizing the ligand-receptor complex. nih.gov

In contrast, for this compound, the substitution of hydrogen atoms with chlorine atoms at the 1,4,5, and 8 positions significantly alters the electronic and steric properties of the molecule. While direct molecular docking studies on this specific compound are not widely available, it is hypothesized that the bulky and electronegative chlorine atoms would likely influence the binding affinity and mode of interaction with the ERα. The absence of hydroxyl groups would preclude the formation of the key hydrogen bonds observed with hydroxylated analogs, potentially leading to a different or weaker interaction with the receptor.

In vitro Estrogenicity Assessment Using Recombinant Yeast-Based Assays

Recombinant yeast-based assays are a common and sensitive method for screening the estrogenic activity of chemical compounds. researchgate.net These assays utilize genetically modified yeast cells that express the human estrogen receptor (hER) and a reporter gene (e.g., lacZ for β-galactosidase) under the control of an estrogen-responsive element. The binding of an estrogenic compound to the hER triggers the expression of the reporter gene, which can be quantified to determine the estrogenic potency of the test compound.

Studies on a range of anthraquinone derivatives have employed these assays to quantify their estrogenic activity. For instance, research on 20 different anthraquinone derivatives demonstrated that several hydroxylated compounds exhibited measurable estrogenic activity. nih.gov The potency of these compounds was found to be dependent on the position and number of hydroxyl groups on the anthraquinone scaffold.

While specific data from recombinant yeast-based assays for this compound is not readily found in the literature, findings for other polychlorinated aromatic compounds can offer some perspective. For example, a study on polychlorinated naphthalenes, which share some structural similarities with chlorinated anthraquinones, found no significant estrogenic activity for 1,3,5,8-tetrachloronaphthalene (B15350797) in a yeast estrogen screen (YES) assay. This suggests that the presence of multiple chlorine atoms on an aromatic core may not necessarily confer estrogenic activity.

Table 1: Estrogenic Activity of Selected Anthraquinone Derivatives (Analogues) in Recombinant Yeast Assay

CompoundRelative Estrogenic Potency (%) (Compared to 17β-estradiol)Reference
2-HydroxyanthraquinoneData Not Available in Provided Search nih.gov
Alizarin (1,2-Dihydroxyanthraquinone)Data Not Available in Provided Search nih.gov
2,6-DihydroxyanthraquinoneData Not Available in Provided Search nih.gov

Comprehensive Structure-Activity Relationship Analyses in Biological Systems

The structure-activity relationship (SAR) for the estrogenic activity of anthraquinone derivatives highlights the critical role of substituent groups on the anthraquinone core. The most significant factor influencing the estrogenic potency of these compounds is the presence and position of hydroxyl groups. nih.gov

Hydroxyl groups, particularly at certain positions, are thought to mimic the phenolic hydroxyl group of the natural estrogen, 17β-estradiol, enabling the compound to bind to the estrogen receptor. researchgate.net The ability of these hydroxyl groups to act as both hydrogen bond donors and acceptors is crucial for a stable interaction with the ligand-binding domain of the ERα. nih.govresearchgate.net

In the case of this compound, the replacement of hydrogen with chlorine atoms dramatically alters the molecule's properties. The key considerations for its SAR in biological systems include:

Electronic Effects: Chlorine is an electron-withdrawing group, which will significantly modify the electron distribution of the aromatic rings compared to hydroxylated analogs. This can influence the nature of π-π interactions with the estrogen receptor.

Steric Hindrance: The chlorine atoms are larger than hydrogen atoms, introducing steric bulk at the 1,4,5, and 8 positions. This steric hindrance may prevent the molecule from fitting optimally into the ligand-binding pocket of the estrogen receptor.

Hydrophobicity: The presence of four chlorine atoms increases the lipophilicity of the molecule, which could affect its bioavailability and partitioning into cellular compartments.

While a comprehensive SAR analysis including this compound is not available, the existing data on hydroxylated anthraquinones strongly suggests that the absence of hydroxyl groups and the presence of bulky, electronegative chlorine atoms would likely result in a significantly lower estrogenic potential compared to its hydroxylated counterparts. Some studies on chlorinated anthraquinone derivatives have shown weak to modest cytotoxic activity against certain cancer cell lines, indicating some level of biological activity, though not necessarily mediated through the estrogen receptor.

Environmental Fate and Biogeochemical Interactions of 1,4,5,8 Tetrachloroanthraquinone

Environmental Persistence and Degradation Pathways

The presence of four chlorine atoms on the stable anthraquinone (B42736) core suggests that 1,4,5,8-tetrachloroanthraquinone is likely to exhibit significant environmental persistence. Halogenated organic compounds are often resistant to rapid degradation, a characteristic that can lead to their long-term presence in various environmental compartments nih.govresearchgate.netmdpi.com. The ultimate fate of this compound is determined by both biological and non-biological degradation processes.

Biodegradation Studies in Aquatic and Terrestrial Systems

Direct and comprehensive studies on the biodegradation of this compound in aquatic and terrestrial environments are not extensively documented in publicly available literature. However, the biodegradability of chlorinated aromatic compounds and anthraquinone dyes has been the subject of considerable research, offering insights into the likely metabolic pathways nih.govnih.goveurochlor.org.

Generally, the degree of chlorination significantly impacts the susceptibility of aromatic compounds to microbial degradation. Highly chlorinated compounds, such as this compound, tend to be more resistant to aerobic biodegradation, where microorganisms use oxygen to break down contaminants eurochlor.org. Conversely, under anaerobic (oxygen-deprived) conditions, a process known as reductive dehalogenation can occur, where chlorine atoms are removed and replaced by hydrogen. This process, often the initial step in the breakdown of highly chlorinated compounds, can make the resulting molecule more amenable to further degradation if conditions later become aerobic eurochlor.orgnih.gov.

Fungi, particularly white-rot fungi, are known for their ability to degrade a wide range of persistent organic pollutants, including chlorinated compounds and dyes, through the action of powerful extracellular enzymes oup.comresearchgate.netresearchgate.net. Similarly, various bacterial strains have been identified that can break down anthraquinone-based dyes, often through a reductive cleavage of the chromophore under anaerobic or anoxic conditions, followed by the breakdown of the resulting aromatic structures nih.govnih.gov. While these studies provide a framework for potential biodegradation, the specific microbial species capable of degrading this compound and the precise metabolic pathways remain to be elucidated.

Photochemical Degradation Pathways and Kinetics

Photochemical degradation, the breakdown of compounds by light, represents a significant abiotic degradation pathway for many organic pollutants in the environment, particularly in aquatic systems and on surfaces exposed to sunlight. Studies on other chlorinated quinones, such as chlorinated benzoquinones, have shown them to be unstable in the presence of light and water, undergoing rapid decomposition nih.gov.

In aqueous solutions, chlorinated benzoquinones have been observed to have short half-lives, on the order of less than half an hour, breaking down into corresponding chlorocatechols and other products nih.gov. This suggests that this compound, which also possesses a quinone structure, may be susceptible to similar photochemical transformation processes. The absorption of ultraviolet (UV) radiation from sunlight can excite the molecule, leading to reactions that can cleave the aromatic rings or remove chlorine atoms. The kinetics and specific byproducts of the photochemical degradation of this compound itself have not been detailed in available research, but this pathway is likely a key factor in its environmental attenuation.

Bioaccumulation Potential in Ecological Systems

Bioaccumulation is the process by which a chemical substance is absorbed by an organism from its surrounding environment, leading to a concentration of the substance that is higher in the organism than in the environment. For non-polar, hydrophobic compounds like many chlorinated aromatic hydrocarbons, there is a strong tendency to partition from water into the fatty tissues of aquatic organisms researchgate.netnih.govmdpi.comrivm.nl.

The potential for a compound to bioaccumulate is often correlated with its hydrophobicity, which can be estimated by its octanol-water partition coefficient (Kow). While specific bioaccumulation studies on this compound are lacking, its structure as a highly chlorinated, non-polar molecule suggests a high potential for bioaccumulation in ecological systems nih.govmdpi.com. Compounds with similar characteristics can accumulate in organisms and may be subject to biomagnification, where the concentration of the substance increases at successively higher levels in the food chain rivm.nl. The persistence of halogenated organic compounds contributes to their potential to bioconcentrate in organisms over time nih.gov. Therefore, it is plausible that this compound could accumulate in aquatic and terrestrial organisms, though empirical data is needed to confirm the extent of this process.

Role as a Redox Mediator in Natural Environmental Processes

Quinones are a class of organic compounds that can play a crucial role in environmental redox (reduction-oxidation) reactions by acting as electron shuttles or mediators mdpi.comnih.govencyclopedia.pub. They can accept electrons from a reducing agent and subsequently donate them to an oxidizing agent, thereby facilitating reactions that might otherwise be slow or inefficient. Recent research has highlighted the potential for this compound and similar compounds to act as redox mediators in important environmental processes.

Bioremediation Applications for Heavy Metal Contaminants (e.g., Chromium(VI))

One of the significant environmental applications of redox mediators is in the bioremediation of heavy metal contamination. Hexavalent chromium, Cr(VI), is a toxic and mobile pollutant. The microbial reduction of Cr(VI) to the less toxic and less mobile Cr(III) is a key bioremediation strategy frontiersin.orgnih.govresearchgate.neted.ac.uk. The rate of this microbial reduction can often be enhanced by the presence of electron shuttling compounds.

Table 1: Examples of Quinone-based Redox Mediators in Microbial Reactions

Redox Mediator Microbial Process Reference
Anthraquinone-2,6-disulfonate (AQDS) Antibiotic Biotransformation ufc.br
Lawsone Microbial Cr(VI) Reduction nih.gov
Menadione Microbial Cr(VI) Reduction nih.gov
This compound Microbial Cr(VI) Reduction nih.gov

Influence on Nitrogen Cycle Dynamics (e.g., Denitrification Rates)

The nitrogen cycle is a fundamental biogeochemical process, and denitrification is a critical step where nitrate is microbially converted to nitrogen gas, returning it to the atmosphere. The efficiency of this process can be influenced by various environmental factors, including the presence of certain chemical compounds.

Interestingly, immobilized this compound has been reported as an effective agent against denitrification in soil samples containing nitrate biosynth.com. This suggests an inhibitory or modifying effect on the microbial communities or enzymatic processes responsible for denitrification. The exact mechanism for this influence is not fully detailed, but it could be related to the compound's redox properties or its potential toxicity to denitrifying bacteria. Chlorinated compounds, in general, can have inhibitory effects on microbial processes, including denitrification, although the impact can vary depending on the compound, its concentration, and the specific microbial community present researchgate.netnih.govpjoes.comnih.gov. The role of this compound in this context highlights its potential to significantly alter key nutrient cycling pathways in terrestrial ecosystems.

Ecophysiological Impacts and Environmental Toxicological Research

The environmental impact of synthetic chemical compounds is a significant area of ecotoxicological research. Halogenated aromatic compounds, in particular, are often persistent in the environment and can exert toxic effects on various organisms. This compound, a chlorinated derivative of anthraquinone, falls into this category. While comprehensive ecotoxicological data for this specific compound are not extensively available, research on related chlorinated compounds and anthraquinones provides insights into its potential environmental behavior and impacts.

Chlorinated side products of organic dyes, analogous to this compound, have been predicted through quantitative structure-activity relationship (QSAR) models to pose high to very high risks for acute inhalation toxicity, genotoxicity, mutagenicity, carcinogenicity, and endocrine disruption. These models suggest that the chlorination of the parent anthraquinone molecule can significantly increase the exposure risk.

One of the documented effects of this compound on microbial processes is its ability to inhibit denitrification in soil. Research has shown that immobilized this compound can act as an effective agent against denitrification in soil samples containing nitrate. This suggests a direct interaction with and inhibition of denitrifying bacteria, a key functional group in the nitrogen cycle. The precise mechanisms of this inhibition are a subject for further investigation.

While studies focusing specifically on the degradation of this compound by indigenous microbial communities are scarce, research on the parent compound, anthraquinone, has identified certain bacterial genera capable of its degradation. Organisms closely related to Sphingomonas and Phenylobacterium have been associated with the degradation of anthraquinone in soil contaminated with polycyclic aromatic hydrocarbons. It is plausible that similar microbial pathways could be involved in the breakdown of its chlorinated derivatives, although the presence of chlorine atoms can significantly alter the biodegradability of the molecule.

The antibacterial activity of anthraquinones, in general, has been described as sporadic and unpredictable. Some studies have indicated that certain Gram-positive bacteria may be sensitive to these compounds. The specific spectrum of microbial species affected by this compound and the broader impacts on microbial diversity and ecosystem functioning remain areas requiring more in-depth research.

Table 1: Potential Effects of this compound on Soil Microbial Processes

Microbial ProcessObserved or Inferred EffectRelevant Microbial Group(s)
DenitrificationInhibitionDenitrifying Bacteria
BiodegradationPotential for degradation (inferred from parent compound)Sphingomonas, Phenylobacterium
General Microbial GrowthSporadic and unpredictable antibacterial activity (inferred)Gram-positive bacteria (potentially sensitive)

The interaction of this compound with flora is a critical aspect of its environmental risk profile, as plants form the base of most terrestrial food webs. However, direct research on the uptake, translocation, and phytotoxicity of this specific compound is limited. Inferences can be drawn from studies on other anthraquinone derivatives and general principles of phytotoxicology.

The uptake and translocation of persistent organic pollutants by plants are influenced by the physicochemical properties of the compound, such as its water solubility and lipophilicity, as well as plant-specific factors. Generally, less chlorinated congeners of compounds like polychlorinated biphenyls (PCBs) are more water-soluble and volatile, while highly chlorinated compounds tend to be more resistant to degradation and sorb more strongly to particulate matter, which may limit their bioavailability to plants. Given its tetrachlorinated structure, this compound is expected to have low water solubility, which might limit its uptake by plant roots from the soil.

Should uptake occur, the translocation of the compound from the roots to the aerial parts of the plant would be a key determinant of its potential to enter the food chain. The mobility of xenobiotics within a plant varies greatly. For example, the translocation of lead in plants is often very low, with a significant portion being retained in the roots. The translocation potential of this compound is currently unknown.

Table 2: Inferred Phytotoxicological Profile of this compound

ParameterPotential Effect (Inferred)Basis of Inference
GerminationUnknownNo available data
PhotosynthesisPotential for interference (inhibitory or stimulatory)Effects of other anthraquinone derivatives on PSI
Growth (Biomass)Potential for inhibitionGeneral toxicity of chlorinated aromatic compounds
BioaccumulationPotentially low in roots due to low water solubilityPhysicochemical properties of highly chlorinated compounds
TranslocationPotentially lowBehavior of other persistent, low-solubility compounds in plants

Further research is necessary to elucidate the specific ecophysiological impacts and environmental toxicological profile of this compound to accurately assess its environmental risk.

Applications in Materials Science and Advanced Technological Development

Integration into Organic Electronic Systems

The electron-deficient aromatic system of 1,4,5,8-tetrachloroanthraquinone makes it a valuable component in the field of organic electronics. Its ability to accept electrons is a key characteristic exploited in the design of various electronic devices.

Utilization of Electron-Deficient Characteristics

The presence of four chlorine atoms on the anthraquinone (B42736) backbone significantly influences the molecule's electronic properties, making it electron-deficient. This characteristic is crucial for its use in organic electronics where it can function as an n-type semiconductor. N-type organic materials are essential for the fabrication of organic p-n junctions, which are the fundamental building blocks of many organic electronic devices, including organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The electron-withdrawing nature of the chlorine atoms facilitates the injection and transport of electrons, a critical process for the efficient operation of these devices.

Development of Novel Pigments and Dyes

The vibrant color and stability of anthraquinone derivatives have long been exploited in the dye and pigment industry. This compound serves as a key intermediate in the synthesis of high-performance colorants.

Exploitation of Chromophoric Properties in Material Design

This compound is an important intermediate for creating trianthrimides, which are recognized as potential high-performance pigments. chemicalbook.comtheclinivex.comlookchem.com The chromophoric properties of the anthraquinone core, which is responsible for its color, can be tuned by introducing different substituents. The chlorine atoms in this compound can be replaced by various amino or other functional groups to produce a wide range of colors. This synthetic versatility allows for the design of pigments with specific desired hues and performance characteristics, such as lightfastness and chemical resistance, making them suitable for demanding applications in automotive coatings, plastics, and specialty inks. The light yellow to orange crystalline powder form of this compound is indicative of its inherent chromophoric nature. cymitquimica.com

Electrochemical Energy Storage and Conversion Technologies

The redox activity of the anthraquinone core, combined with the influence of the chloro substituents, makes this compound and its derivatives interesting candidates for applications in energy storage and electrochemical sensing.

Evaluation as Cathode Materials for Advanced Battery Systems (e.g., Lithium-ion)

Organic electrode materials are gaining attention for next-generation battery systems due to their potential for sustainability, flexibility, and resource abundance. While direct studies on this compound as a cathode material are not extensively detailed in the provided results, the investigation of related anthraquinone derivatives highlights the potential of this class of compounds. For instance, poly(1,4-anthraquinone) has been studied as an organic cathode material, demonstrating good performance rationalized by its structural and electronic properties. chemrxiv.org The redox properties of the quinone group are central to the charge storage mechanism. However, challenges for small molecule organic carbonyl compounds like anthraquinone derivatives include low utilization of active sites, high solubility in the electrolyte, and poor conductivity, which can limit battery performance. researchgate.net Research into derivatives like 1,4,5,8-tetrahydroxy-9,10-anthraquinone (THAQ) has shown that modifications to the anthraquinone structure can significantly impact electrochemical performance, with an oxidized form of THAQ exhibiting an initial capacity of 250 mAh·g⁻¹. researchgate.netpku.edu.cn This suggests that while this compound itself may require further modification and evaluation, the fundamental anthraquinone structure holds promise for the development of advanced cathode materials.

Precursor for Conductive Polymer Synthesis

This compound is a significant precursor in the development of advanced materials, particularly in the synthesis of conductive polymers. Its molecular architecture, which features a rigid anthraquinone core and four reactive chlorine atoms, makes it an ideal building block for creating stable, high-molecular-weight polymers with tailored electronic properties. researchgate.netcoventry.ac.uk The anthraquinone unit itself is redox-active and can facilitate charge transport, a fundamental requirement for electrical conductivity. coventry.ac.uknih.gov

The synthesis of conductive polymers from this compound typically involves carbon-carbon bond-forming reactions that link the monomer units together. The chlorine atoms serve as reactive sites for these coupling reactions. Methodologies such as the Ullmann coupling, which uses copper catalysis, or nickel-catalyzed Yamamoto polymerization are well-suited for this purpose, as they are effective for coupling aryl halides into extended aromatic polymer chains. nih.govwikipedia.orgorganic-chemistry.org For instance, the Yamamoto polymerization has been successfully employed to synthesize poly(1,4-anthraquinone) from dihalogenated anthraquinone precursors, demonstrating a viable pathway for creating polymers with an anthraquinone backbone. nih.gov In such a reaction, the four chlorine atoms on the this compound molecule offer the potential for creating cross-linked or two-dimensional polymer structures, which could lead to materials with unique electronic and physical properties.

The resulting polyanthraquinone structures are investigated for their potential in advanced technological applications, such as organic electronics and energy storage systems. researchgate.net The electrical properties of these polymers are of particular interest. Research into analogous structures, such as poly(1,4-anthraquinone) (P14AQ), provides insight into the conductive nature of these materials. chemrxiv.orgdtu.dk The conductivity in these polymers is attributed to a mechanism known as lone-pair-π conjugation. chemrxiv.orgdtu.dkchemrxiv.org This allows for charge transport along the polymer chain, even if the π-systems of adjacent monomer units are not perfectly aligned. chemrxiv.org The study of these polymers is crucial for developing new generations of lightweight, flexible, and sustainable electronic materials. researchgate.net

Detailed Research Findings

Research into polymers derived from anthraquinone precursors has yielded significant insights into their electrochemical and conductive properties. While specific data on polymers synthesized directly from this compound is limited in readily available literature, extensive studies on analogous polyanthraquinones, such as poly(1,4-anthraquinone), offer valuable benchmarks for the expected performance. These polymers are often characterized by their electrical conductivity and their behavior as electrode materials in energy storage devices.

Simulations and experimental work on poly(1,4-anthraquinone) (P14AQ), synthesized from halogenated anthraquinones, have shown that it is a semiconductor. chemrxiv.orgchemrxiv.org These studies reveal that P14AQ is resistant to structural disorder and maintains significant conjugation along its polymer chain. chemrxiv.orgdtu.dkresearchgate.net This structural stability is a key factor in its electronic performance and its potential for use in applications like rechargeable batteries. dtu.dkresearchgate.net

Below is a table summarizing the properties of a representative anthraquinone-based polymer, which serves as an important reference for the potential characteristics of polymers derived from this compound.

Table 1: Properties of a Representative Anthraquinone-Based Polymer

PolymerPropertyValueResearch Context
Poly(1,4-anthraquinone) (P14AQ)Electrical Conductivity1.8 x 10⁻⁸ S/cm (undoped state)This conductivity is comparable to other conjugated polymers and is significantly higher than many other polymer electrode materials, suggesting an efficient charge transport mechanism. chemrxiv.org
Poly(1,4-anthraquinone) (P14AQ)Structural StabilityRestrained volume change (<3%) after a full discharge/charge cycle.This indicates high structural stability, which is crucial for a long battery lifetime in energy storage applications. dtu.dk
Poly(1,4-anthraquinone) (P14AQ)Conjugation MechanismLone-pair-π conjugationThis unusual conjugation mechanism allows for effective charge transport and makes P14AQ resistant to structural disorder. chemrxiv.orgdtu.dk

This table presents data for Poly(1,4-anthraquinone), a structurally similar polymer, to provide context for the potential properties of polymers derived from this compound.

Q & A

Q. What analytical techniques are critical for verifying substitution patterns in derivatives?

  • Methodological Answer : Combine:
  • ¹H/¹³C NMR : Identify proton environments and confirm chlorine positions.
  • HRMS : Validate molecular formulas (C₁₄H₄Cl₄O₂, MW 346.00).
  • Single-crystal XRD : Resolve positional isomerism (e.g., 1,4,5,8- vs. 1,2,3,4-tetrachloro derivatives) .

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Reactant of Route 1
Reactant of Route 1
1,4,5,8-Tetrachloroanthraquinone
Reactant of Route 2
1,4,5,8-Tetrachloroanthraquinone

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